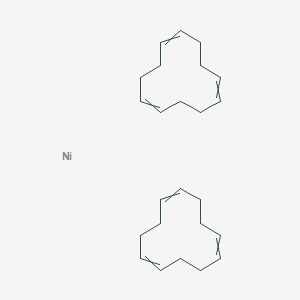
Cyclododeca-1,5,9-triene;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododeca-1,5,9-triene;nickel is an organonickel compound with the formula NiC₁₂H₁₈. It is a coordination complex featuring nickel(0) bound to the three alkene groups in the cyclododeca-1,5,9-triene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The yield of cyclododeca-1,5,9-triene through these methods is often greater than 80%, with the principal side products being the dimers and oligomers of butadiene .
Industrial Production Methods
The industrial production of cyclododeca-1,5,9-triene involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods are preferred due to their high yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has been significant, with large-scale production facilities established since the 1960s .
Análisis De Reacciones Químicas
Types of Reactions
Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to cyclododecane using hydrogenation.
Isomerization: Catalyzed by light or metals, cyclododeca-1,5,9-triene can undergo cis-trans double bond isomerization.
Polymerization: In the presence of various catalysts or initiators, it may undergo exothermic addition polymerization reactions.
Common Reagents and Conditions
Oxidation: Boric acid and air at elevated temperatures.
Reduction: Hydrogen gas and suitable hydrogenation catalysts.
Isomerization: Light or metal catalysts.
Polymerization: Catalysts such as acids or initiators.
Major Products
Dodecanedioic acid: Formed through oxidation.
Cyclododecane: Formed through reduction.
1,2,4-Trivinylcyclohexane: Formed in low yield during photochemical isomerization.
Aplicaciones Científicas De Investigación
Cyclododeca-1,5,9-triene;nickel has several scientific research applications:
Medicine: Research into its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism by which cyclododeca-1,5,9-triene;nickel exerts its effects involves the coordination of nickel(0) to the alkene groups in the cyclododeca-1,5,9-triene ligand. This coordination facilitates various chemical reactions, including isomerization and polymerization . The molecular targets and pathways involved are primarily related to the interaction of nickel with the double bonds in the ligand, promoting reactivity and stability in the resulting complexes .
Comparación Con Compuestos Similares
Cyclododeca-1,5,9-triene;nickel can be compared with other similar compounds, such as:
Cyclooctadiene-nickel(0): Another organonickel compound with similar coordination properties but involving a smaller ring structure.
Cyclododecatriene: The parent compound without the nickel coordination, used in similar industrial applications.
Cyclododecanone: A derivative formed through the oxidation of cyclododeca-1,5,9-triene, used in the production of polyamide-12.
This compound is unique due to its specific coordination with nickel, which imparts distinct reactivity and stability compared to its non-metal-coordinated counterparts .
Propiedades
Número CAS |
37246-55-2 |
|---|---|
Fórmula molecular |
C24H36Ni |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
cyclododeca-1,5,9-triene;nickel |
InChI |
InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2; |
Clave InChI |
YBYVOFBWMFBDFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


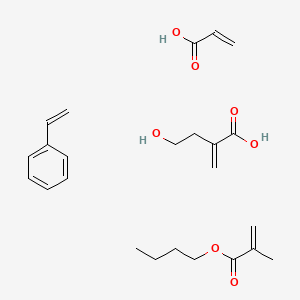
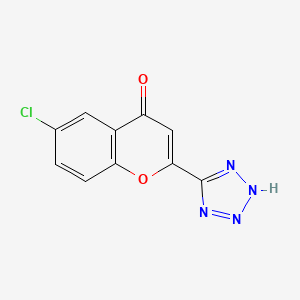
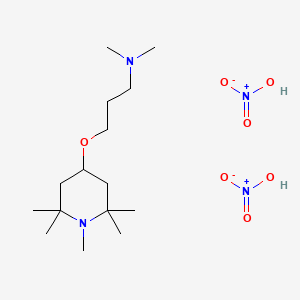
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
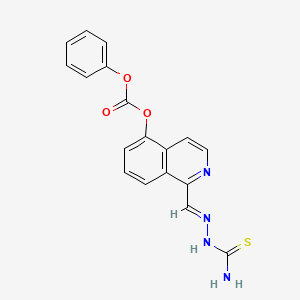


![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
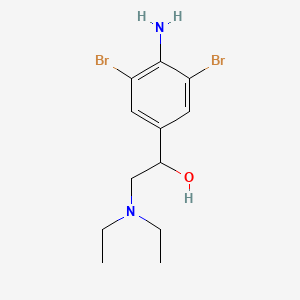
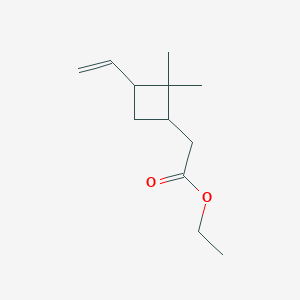
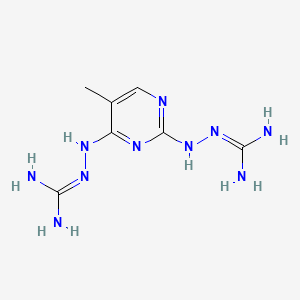
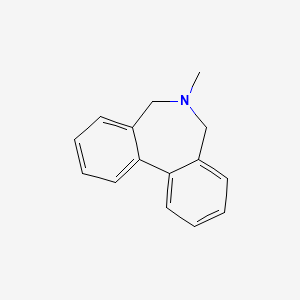
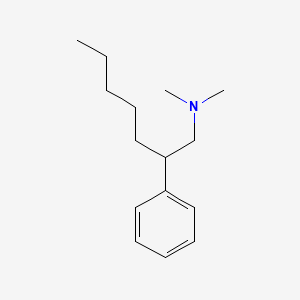
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
